

In-Depth Technical Guide: 3-Methylhexanal (CAS Number 19269-28-4)

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Compound of Interest

Compound Name: 3-Methylhexanal

Cat. No.: B098541

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Introduction

3-Methylhexanal, with the CAS registry number 19269-28-4, is a branched-chain aliphatic aldehyde. Its structure consists of a hexane backbone with a methyl group at the third carbon and an aldehyde functional group at the terminus. This molecule is of interest in various scientific fields, including flavor and fragrance chemistry, analytical chemistry, and metabolomics. In the context of drug development, understanding the properties and potential biological interactions of aldehydes like **3-methylhexanal** is crucial due to their reactivity and presence in biological systems. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and known biological relevance of **3-methylhexanal**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Methylhexanal** is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the interpretation of analytical results.

Table 1: Chemical and Physical Properties of **3-Methylhexanal**

Property	Value	Reference(s)
IUPAC Name	3-Methylhexanal	[1]
CAS Number	19269-28-4	[1]
Molecular Formula	C ₇ H ₁₄ O	[1]
Molecular Weight	114.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, green aroma	[1]
Density	0.813 g/mL at 20 °C	[2]
Boiling Point	Not specified	
Refractive Index (n _{20/D})	1.411	[2]
Solubility	Very slightly soluble in water; soluble in pentane, diethyl ether, and ethanol.	[1]

Synthesis of 3-Methylhexanal

3-Methylhexanal can be synthesized through the oxidation of its corresponding primary alcohol, 3-methyl-1-hexanol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored for their mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of 3-Methyl-1-hexanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary alcohols to aldehydes. The reaction is performed at low temperatures to ensure stability of the reactive intermediates.[3][4][5][6][7]

Materials:

- 3-Methyl-1-hexanol

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
- Dry ice/acetone bath

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 5 minutes.
- Prepare a solution of 3-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.
- Add triethylamine (or DIPEA) (7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

- Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-methylhexanal**.
- The crude product can be purified by flash column chromatography on silica gel.

Diagram 1: Experimental Workflow for Swern Oxidation



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Caption: Workflow for the synthesis of **3-methylhexanal** via Swern oxidation.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 3-Methyl-1-hexanol

The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane.^{[8][9][10][11][12]}

Materials:

- 3-Methyl-1-hexanol
- Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 3-methyl-1-hexanol (1 equivalent) in anhydrous dichloromethane (DCM).
- Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to afford the crude **3-methylhexanal**.
- The crude product can be purified by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow for Dess-Martin Oxidation



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Caption: Workflow for the synthesis of **3-methylhexanal** via Dess-Martin oxidation.

Analytical Methodologies

Gas chromatography (GC) coupled with mass spectrometry (MS) is the premier analytical technique for the identification and quantification of volatile compounds like **3-methylhexanal**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of **3-methylhexanal**. Specific parameters may need to be optimized based on the instrumentation and sample matrix.[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., HP-5MS or equivalent)
- Helium (carrier gas)
- **3-Methylhexanal** standard
- Volatile solvent (e.g., n-hexane or dichloromethane) for sample preparation
- Vials and syringes

GC-MS Parameters:

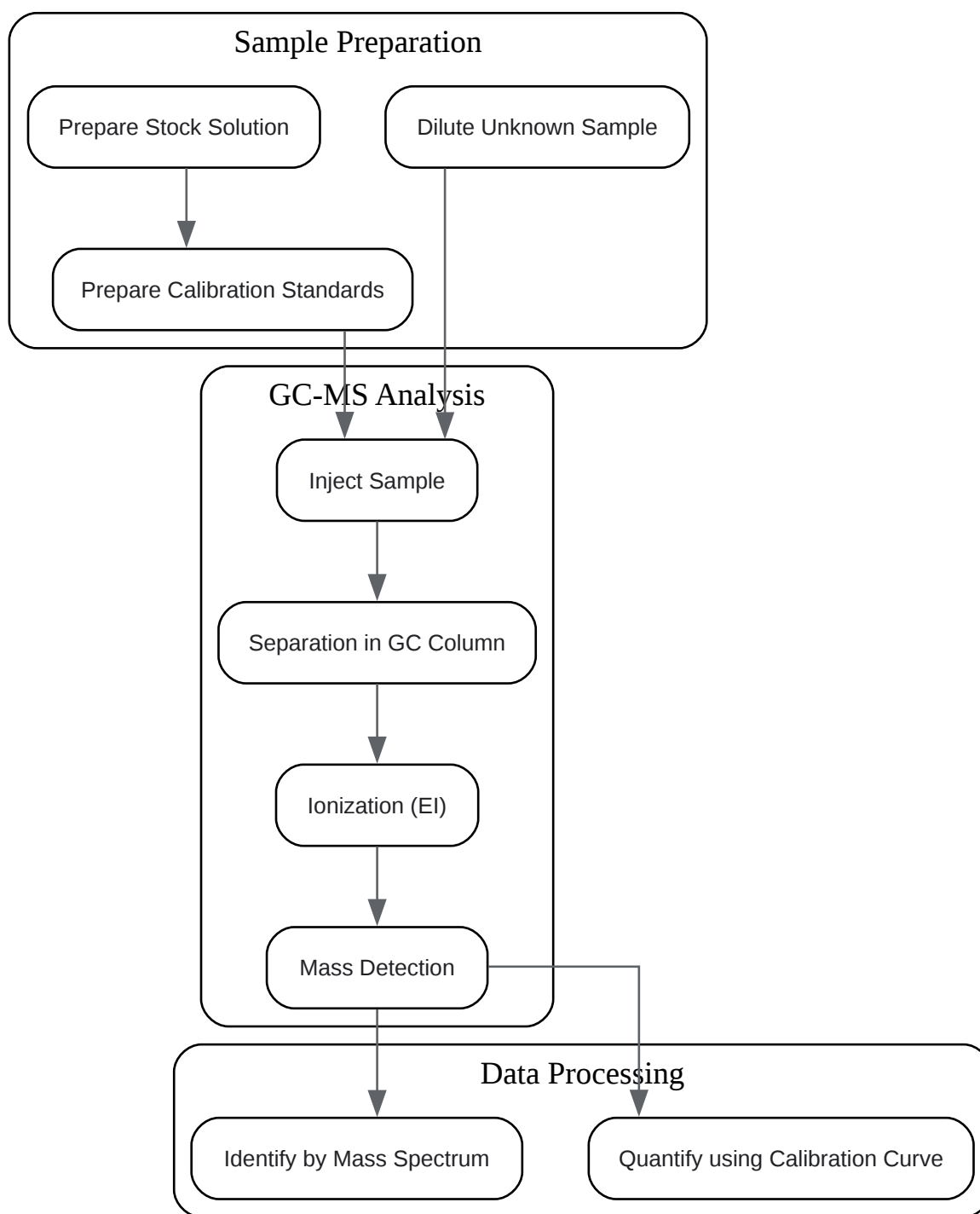
Table 2: Suggested GC-MS Parameters for **3-Methylhexanal** Analysis

Parameter	Suggested Value
GC Column	HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium at a constant flow rate of ~1 mL/min
Inlet Temperature	250 °C
Injection Mode	Split or splitless, depending on concentration
Injection Volume	1 µL
Oven Program	Initial temperature: 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp.	280 °C
Ion Source	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Mass Scan Range	m/z 40-300

Sample Preparation:

- Prepare a stock solution of **3-methylhexanal** in a suitable volatile solvent (e.g., 1 mg/mL in n-hexane).
- Create a series of calibration standards by serial dilution of the stock solution to concentrations appropriate for the expected sample concentrations.
- For unknown samples, dilute in the same solvent to fall within the linear range of the calibration curve.

Diagram 3: Analytical Workflow for GC-MS



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Caption: General workflow for the analysis of **3-methylhexanal** using GC-MS.

Spectroscopic Data

While detailed, experimentally-derived spectra with peak assignments are not readily available in the public domain, predicted and reference spectra can be found in various databases.

Table 3: Summary of Spectroscopic Data for **3-Methylhexanal**

Technique	Key Features / Predicted Data	Reference(s)
^1H NMR	Predicted spectra are available, showing characteristic aldehyde proton signals and complex aliphatic signals.	[17]
^{13}C NMR	Predicted spectra are available, with the carbonyl carbon signal being a key identifier.	[17][18]
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns for aliphatic aldehydes.	[1][19][20]
Infrared (IR) Spectroscopy	A characteristic C=O stretching vibration for the aldehyde group is expected around 1725 cm^{-1} .	[1]

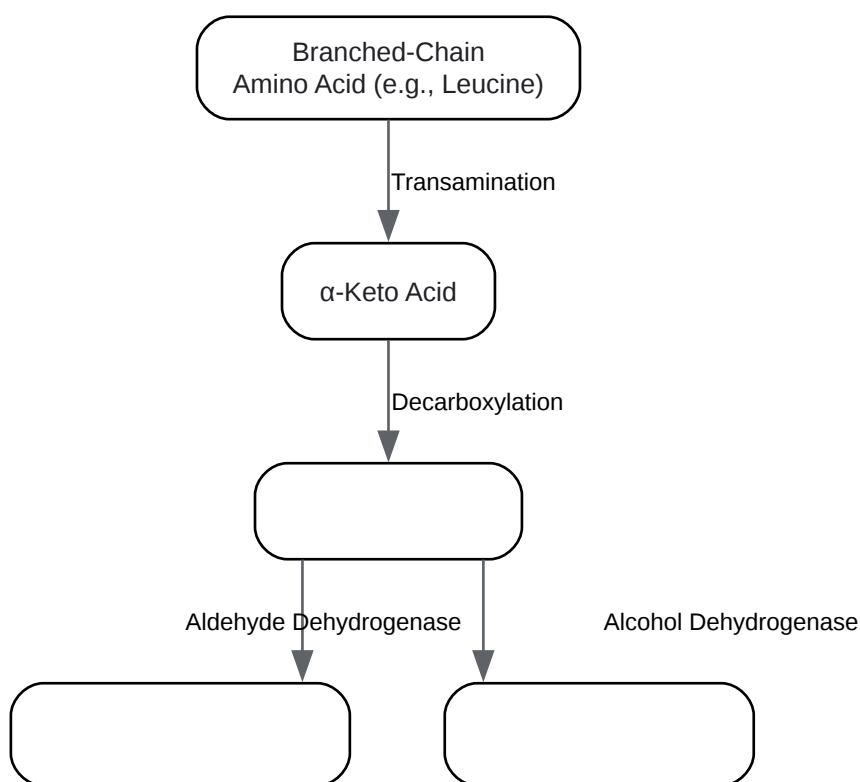
Biological Activity and Metabolism

The biological activity of **3-methylhexanal** has not been extensively studied. However, as a branched-chain aldehyde, its metabolic fate is likely linked to the catabolism of branched-chain amino acids, such as leucine.[21][22][23]

The general pathway for the formation of branched-chain aldehydes involves the transamination of a branched-chain amino acid to its corresponding α -keto acid, followed by

decarboxylation.[24] In the case of **3-methylhexanal**, it could potentially be formed from the breakdown of a corresponding seven-carbon branched-chain amino acid or fatty acid. Once formed, aldehydes are typically rapidly metabolized, either by oxidation to the corresponding carboxylic acid (3-methylhexanoic acid) or by reduction to the corresponding alcohol (3-methyl-1-hexanol).[25]

Diagram 4: Hypothetical Metabolic Pathway of **3-Methylhexanal**



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Caption: A potential metabolic pathway for the formation and breakdown of **3-methylhexanal**.

Applications

The primary applications of **3-methylhexanal** are as a flavoring agent in the food industry and as an analytical standard in scientific research.[1][2] Its well-defined structure and properties make it a useful reference compound for the development and validation of analytical methods, particularly in gas chromatography.

Safety Information

3-Methylhexanal is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.^[1]

Table 4: GHS Hazard Information for **3-Methylhexanal**

Hazard Statement	Code
Causes skin irritation	H315
Causes serious eye irritation	H319

Conclusion

3-Methylhexanal is a branched-chain aldehyde with applications in the flavor industry and as an analytical standard. Its synthesis can be achieved through established oxidation methods of the corresponding primary alcohol. While detailed biological studies are limited, its metabolism is presumed to follow the general pathways of other branched-chain aldehydes. This technical guide provides a foundational understanding of **3-methylhexanal** for researchers and professionals in related fields, highlighting key data and experimental considerations. Further research is warranted to fully elucidate its biological roles and potential toxicological profile.

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